molecular formula C19H21N3O5S B3639334 (E)-N-{4-[(TERT-BUTYLAMINO)SULFONYL]PHENYL}-3-(3-NITROPHENYL)-2-PROPENAMIDE

(E)-N-{4-[(TERT-BUTYLAMINO)SULFONYL]PHENYL}-3-(3-NITROPHENYL)-2-PROPENAMIDE

Cat. No.: B3639334
M. Wt: 403.5 g/mol
InChI Key: GQPPNIXWZYGFGM-KPKJPENVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-{4-[(TERT-BUTYLAMINO)SULFONYL]PHENYL}-3-(3-NITROPHENYL)-2-PROPENAMIDE is a synthetic organic compound characterized by its complex structure, which includes a tert-butylamino group, a sulfonyl group, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-N-{4-[(TERT-BUTYLAMINO)SULFONYL]PHENYL}-3-(3-NITROPHENYL)-2-PROPENAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:

  • Preparation of 4-[(TERT-BUTYLAMINO)SULFONYL]BENZALDEHYDE:
    • React 4-aminobenzaldehyde with tert-butylamine and a sulfonyl chloride in the presence of a base such as triethylamine.
    • Reaction conditions: Room temperature, solvent such as dichloromethane.
  • Preparation of 3-(3-NITROPHENYL)-2-PROPENOIC ACID:
    • React 3-nitrobenzaldehyde with malonic acid in the presence of a base such as pyridine.
    • Reaction conditions: Reflux, solvent such as ethanol.
  • Condensation Reaction:
    • Combine the prepared 4-[(TERT-BUTYLAMINO)SULFONYL]BENZALDEHYDE with 3-(3-NITROPHENYL)-2-PROPENOIC ACID in the presence of a catalyst such as piperidine.
    • Reaction conditions: Reflux, solvent such as ethanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: (E)-N-{4-[(TERT-BUTYLAMINO)SULFONYL]PHENYL}-3-(3-NITROPHENYL)-2-PROPENAMIDE undergoes various chemical reactions, including:

  • Oxidation:
    • Common reagents: Potassium permanganate, hydrogen peroxide.
    • Major products: Oxidized derivatives with modified functional groups.
  • Reduction:
    • Common reagents: Sodium borohydride, lithium aluminum hydride.
    • Major products: Reduced derivatives, such as amines from nitro groups.
  • Substitution:
    • Common reagents: Halogenating agents, nucleophiles.
    • Major products: Substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, (E)-N-{4-[(TERT-BUTYLAMINO)SULFONYL]PHENYL}-3-(3-NITROPHENYL)-2-PROPENAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate enzyme activities or as a ligand in receptor binding studies.

Medicine: In medicine, this compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry: In industrial applications, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of (E)-N-{4-[(TERT-BUTYLAMINO)SULFONYL]PHENYL}-3-(3-NITROPHENYL)-2-PROPENAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds:

  • N-{4-[(TERT-BUTYLAMINO)SULFONYL]PHENYL}-3-(3-NITROPHENYL)-2-PROPENAMIDE:
    • Similar structure but different stereochemistry.
  • N-{4-[(TERT-BUTYLAMINO)SULFONYL]PHENYL}-3-(4-NITROPHENYL)-2-PROPENAMIDE:
    • Similar structure but different position of the nitro group.
  • N-{4-[(TERT-BUTYLAMINO)SULFONYL]PHENYL}-3-(3-CHLOROPHENYL)-2-PROPENAMIDE:
    • Similar structure but different substituent on the phenyl ring.

Uniqueness: (E)-N-{4-[(TERT-BUTYLAMINO)SULFONYL]PHENYL}-3-(3-NITROPHENYL)-2-PROPENAMIDE is unique due to its specific combination of functional groups and stereochemistry

Properties

IUPAC Name

(E)-N-[4-(tert-butylsulfamoyl)phenyl]-3-(3-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O5S/c1-19(2,3)21-28(26,27)17-10-8-15(9-11-17)20-18(23)12-7-14-5-4-6-16(13-14)22(24)25/h4-13,21H,1-3H3,(H,20,23)/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQPPNIXWZYGFGM-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(E)-N-{4-[(TERT-BUTYLAMINO)SULFONYL]PHENYL}-3-(3-NITROPHENYL)-2-PROPENAMIDE
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(E)-N-{4-[(TERT-BUTYLAMINO)SULFONYL]PHENYL}-3-(3-NITROPHENYL)-2-PROPENAMIDE

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